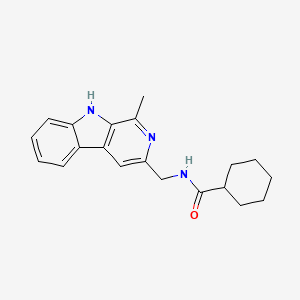![molecular formula C8H4Cl2FN3O B13942426 2,7-Dichloro-8-fluoro-4-methoxypyrido[4,3-d]pyrimidine](/img/structure/B13942426.png)
2,7-Dichloro-8-fluoro-4-methoxypyrido[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[4,3-d]pyrimidine, 2,7-dichloro-8-fluoro-4-methoxy- is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. Pyrido[4,3-d]pyrimidines have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[4,3-d]pyrimidine derivatives typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps . For instance, the reaction of 2-aminopyridine with 2,4-dichloro-5-fluorobenzaldehyde in the presence of a base can yield the desired pyrido[4,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of pyrido[4,3-d]pyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
化学反応の分析
Types of Reactions
Pyrido[4,3-d]pyrimidine derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrido[4,3-d]pyrimidine N-oxides, while reduction can produce the corresponding amines .
科学的研究の応用
Pyrido[4,3-d]pyrimidine derivatives have a wide range of scientific research applications:
作用機序
The mechanism of action of pyrido[4,3-d]pyrimidine derivatives varies depending on their specific structure and target. Generally, these compounds exert their effects by interacting with specific molecular targets such as enzymes or receptors. For example, some derivatives inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exerting anticancer effects .
類似化合物との比較
Pyrido[4,3-d]pyrimidine derivatives can be compared with other pyridopyrimidine compounds, such as pyrido[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines. While all these compounds share a similar fused ring structure, their biological activities and applications can differ significantly . For instance, pyrido[2,3-d]pyrimidines have been studied for their potential as kinase inhibitors, while pyrido[3,4-d]pyrimidines have shown promise as antimicrobial agents .
List of Similar Compounds
- Pyrido[2,3-d]pyrimidine
- Pyrido[3,4-d]pyrimidine
- Pyrido[3,2-d]pyrimidine
特性
分子式 |
C8H4Cl2FN3O |
|---|---|
分子量 |
248.04 g/mol |
IUPAC名 |
2,7-dichloro-8-fluoro-4-methoxypyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H4Cl2FN3O/c1-15-7-3-2-12-6(9)4(11)5(3)13-8(10)14-7/h2H,1H3 |
InChIキー |
ZXYLMZXHZZUBHF-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC2=C(C(=NC=C21)Cl)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


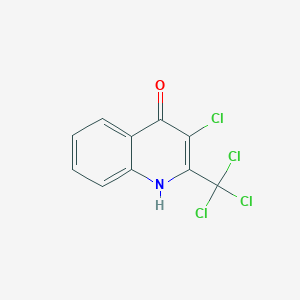
![4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13942345.png)
![3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13942347.png)
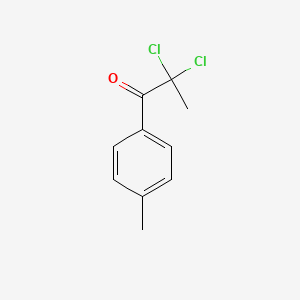
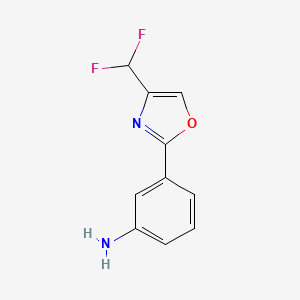
![2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol](/img/structure/B13942373.png)
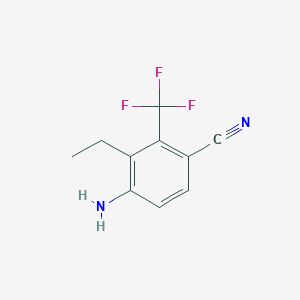

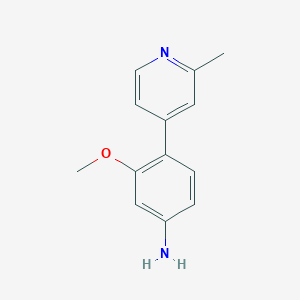
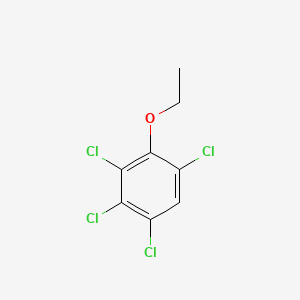
![4-[1-(3-Amino-4-methyl-benzoyl)-4-piperidyl]benzamide](/img/structure/B13942408.png)
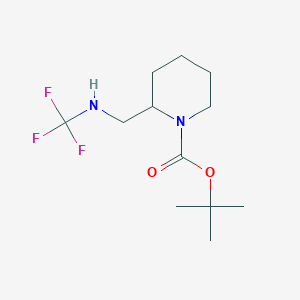
![2-[(4-Ethoxy-3-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13942423.png)
